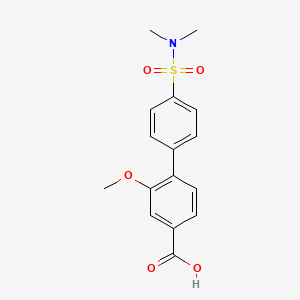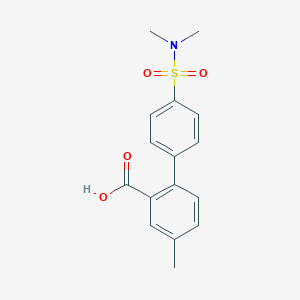
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid (4-DMAPA) is a sulfur-containing organic compound that belongs to the sulfonamide family. It is a white crystalline solid with a molecular weight of 241.3 g/mol and a melting point of 126-128 °C. 4-DMAPA is widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in analytical chemistry and has been studied for its potential applications in biochemistry and molecular biology.
Mechanism of Action
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a sulfonamide, which means that it can act as a proton donor or acceptor in certain biochemical reactions. It can also act as a competitive inhibitor of enzymes, such as those involved in the synthesis of DNA and RNA. 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% can also interact with proteins and other molecules, such as lipids, to form complexes that can affect their activity.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been shown to interact with proteins and other molecules, such as lipids, to form complexes that can affect their activity.
Advantages and Limitations for Lab Experiments
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments due to its low cost, high purity, and wide availability. It is also relatively stable and can be stored at room temperature for long periods of time. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is a relatively reactive compound and can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the study of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research could be conducted into its potential applications in the synthesis of organic compounds, such as dyes and pharmaceuticals. Finally, further studies could be conducted into its potential use as a reagent in analytical chemistry.
Synthesis Methods
The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% involves the reaction of 4-methoxybenzoic acid with dimethyl sulfate. The reaction is carried out in the presence of a base, such as pyridine, at a temperature of 80-90 °C. The reaction yields 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% in a yield of 83-90%.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the study of protein folding and protein-ligand interactions. It has also been used in the synthesis of peptide-based drugs and in the study of enzyme inhibition. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals.
properties
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(16(18)19)10-15(14)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCPZOCGSLBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














